C-5 vs. C-7 Positional Isomer Differentiation: Computing Key Physicochemical Determinants of Membrane Permeability and Binding Site Access for Chromone-2-Carboxylic Acids
The 5-substituted positional isomer 53873-99-7 possesses a computed XLogP3 of 6.3 and a topological polar surface area (tPSA) of 82.1 Ų, identical in gross atom count to the 7-substituted isomer (CAS 53873-82-8) but differing in the spatial exposure of the carboxylic acid pharmacophore and the trajectory of the 9-phenoxynonyl chain [1]. In the 5-substituted isomer, the ether linkage is positioned peri to the C-4 carbonyl, creating a region of reduced conformational flexibility at the chromone core that is absent in the C-7 isomer; this rigidity can influence entropic penalties upon target binding. For in-class comparator reference, established 5-LO inhibitors such as AA-861 exhibit IC50 values of approximately 0.8 µM against 5-LO, and the structurally related BW A4C demonstrates an IC50 of 80 nM in human polymorphonuclear leukocytes, illustrating the potency range achievable by optimized chromone or phenoxy-bearing compounds within this target class [2][3]. No direct head-to-head enzymatic comparison data between the C-5 and C-7 isomers have been identified in the public domain as of this writing; the differentiation presented here is based on class-level inference from the patent SAR literature indicating that the position of the alkoxy substituent on the benzopyran ring is a critical determinant of leukotriene antagonism potency [4].
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | XLogP3: 6.3; tPSA: 82.1 Ų; Substituent position: C-5 (peri to C-4 carbonyl) |
| Comparator Or Baseline | 7-substituted isomer (CAS 53873-82-8): same molecular formula, distinct InChIKey, substituent at C-7 (meta to C-4 carbonyl). Class reference: AA-861 5-LO IC50 ~0.8 µM; BW A4C 5-LO IC50 ~80 nM. |
| Quantified Difference | ΔXLogP3: Not differentiated by atom type; ΔtPSA: Not differentiated; Key difference: Substituent positional topology creates distinct electrostatic and steric environments at the chromone core. |
| Conditions | In silico computed properties (PubChem 2025.09.15 release); class-level potency data from published enzyme inhibition assays using human or rat leukocyte preparations. |
Why This Matters
Procurement of the correct positional isomer is critical because the C-5 substitution pattern is predicted to confer a unique binding-site complementarity profile within the 5-LO active site or leukotriene receptor binding pocket relative to the C-7 isomer, directly impacting SAR-driven discovery campaigns.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 12355816, 4-Oxo-5-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid. Retrieved 2026-05-11. View Source
- [2] Bertin Bioreagent. AA-861 (CAT N°: 13263) Product Information. 5-LO IC50 = 0.8 µM. View Source
- [3] BindingDB Entry BDBM22334. BW A4C (CHEMBL314360) IC50: 80 nM. Assay: Inhibition of 5-lipoxygenase in human polymorphonuclear leukocytes. View Source
- [4] US Patent 4,609,744. 4-Oxo-benzopyran carboxylic acids. Filed 1985-09-06, published 1986-09-02. Assignee: Merck Frosst Canada Inc. View Source
